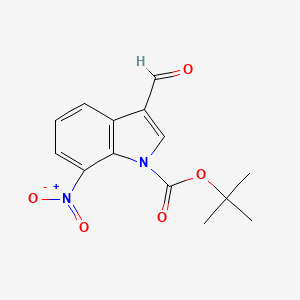

tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate

説明

“tert-Butyl 3-formyl-1H-indole-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that 3-formylindole derivatives are significant as a scaffold in the synthesis of biologically active natural products2.

Synthesis Analysis

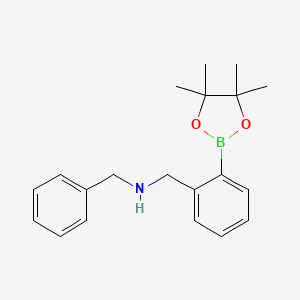

While there is no specific synthesis analysis available for “tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate”, it’s known that 3-formylindole derivatives can be synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents2. A similar compound, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized with a good yield and selectivity2.

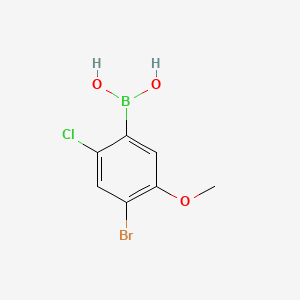

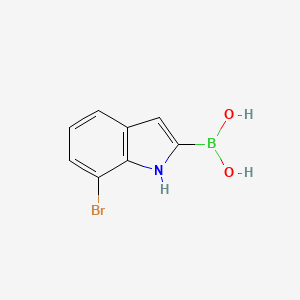

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-formyl-1H-indole-1-carboxylate” is not directly available. However, the empirical formula is C14H15NO3 and the molecular weight is 245.271.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate”. However, 3-formylindole derivatives are known to be significant in the synthesis of biologically active natural products2.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-formyl-1H-indole-1-carboxylate” are not directly available. However, a similar compound, “tert-Butyl 1-indolecarboxylate”, has a boiling point of 201 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of n 20/D 1.5433.科学的研究の応用

Application 1: Synthesis of Biologically Active Compounds

- Summary of the Application : Indole derivatives are significant as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs and plants . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The synthesis of indole derivatives involves various chemical reactions, including formylation, reduction, protection, and olefination .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and are important types of molecules and natural products .

Application 2: Synthesis of Natural Products

- Summary of the Application : 3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .

- Methods of Application : The synthesis of these derivatives utilizes various chemical reactions, including Vilsmeier formylation, reduction with NaBH4, protection with tert-butyl (dimethyl)silyl chloride, and Horner–Wadsworth–Emmons olefination .

- Results or Outcomes : The synthesized compounds are potential precursors to biologically active natural products like Indiacen A and Indiacen B . These compounds possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application 3: Alkaloid Synthesis

- Summary of the Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as prevalent moieties present in selected alkaloids has attracted increasing attention .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including formylation, reduction, protection, and olefination .

- Results or Outcomes : Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and mental disorders . Vinblastine is applied for the treatment of various kinds of cancer .

Application 4: Synthesis of Biologically Active Natural Products

- Summary of the Application : 3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products .

- Methods of Application : The synthesis of these derivatives utilizes various chemical reactions, including Vilsmeier formylation, reduction with NaBH4, protection with tert-butyl (dimethyl)silyl chloride, and Horner–Wadsworth–Emmons olefination .

- Results or Outcomes : The synthesized compounds are potential precursors to biologically active natural products like Indiacen A and Indiacen B . These compounds possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application 5: Synthesis of Alkaloids

- Summary of the Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as prevalent moieties present in selected alkaloids has attracted increasing attention .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including formylation, reduction, protection, and olefination .

- Results or Outcomes : Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and mental disorders . Vinblastine is applied for the treatment of various kinds of cancer .

Application 6: Synthesis of Biologically Active Natural Products

- Summary of the Application : 3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products .

- Methods of Application : The synthesis of these derivatives utilizes various chemical reactions, including Vilsmeier formylation, reduction with NaBH4, protection with tert-butyl (dimethyl)silyl chloride, and Horner–Wadsworth–Emmons olefination .

- Results or Outcomes : The synthesized compounds are potential precursors to biologically active natural products like Indiacen A and Indiacen B . These compounds possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Safety And Hazards

The specific safety and hazards information for “tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate” is not available in the retrieved data. However, it’s important to handle all chemical compounds with care and appropriate safety measures.

将来の方向性

The future directions for “tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate” are not specified in the retrieved data. However, given the significance of 3-formylindole derivatives in the synthesis of biologically active natural products2, further research and development in this area could be beneficial.

特性

IUPAC Name |

tert-butyl 3-formyl-7-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKYBDSQTIHFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654311 | |

| Record name | tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate | |

CAS RN |

914348-97-3 | |

| Record name | 1,1-Dimethylethyl 3-formyl-7-nitro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914348-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)

![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)

![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)